molecular formula C13H8F3NO B13350357 2,6-difluoro-N-(3-fluorophenyl)benzamide

2,6-difluoro-N-(3-fluorophenyl)benzamide

Cat. No.: B13350357
M. Wt: 251.20 g/mol
InChI Key: KSYXVEXTLLIHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(3-fluorophenyl)benzamide is a fluorinated benzamide derivative of significant interest in medicinal chemistry and antibacterial research. This compound features the 2,6-difluorobenzamide motif , a key pharmacophore known for its role in inhibiting the bacterial cell division protein FtsZ . Conformational studies show that the fluorine atoms induce a non-planar structure in the molecule, which allows it to more easily adopt the bio-active conformation and fit into the allosteric binding pocket of FtsZ, a promising target for novel antibiotics . In this pocket, the carboxamide group forms critical hydrogen bonds with residues Val207, Leu209, and Asn263, while the fluorine atoms engage in key hydrophobic interactions, enhancing binding affinity and inhibitory potency . Beyond antibacterial applications, derivatives of the 2,6-difluorobenzamide scaffold are also being investigated in oncology research as potential store-operated calcium (SOC) channel inhibitors . These inhibitors can suppress calcium entry into cells, a mechanism implicated in cancer cell migration and proliferation, presenting a potential strategy for anti-metastatic therapeutics . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2,6-difluoro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18)

InChI Key

KSYXVEXTLLIHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Stepwise Process:

  • Step 1: Synthesis of 2,6-difluorobenzoyl chloride or acid
  • Step 2: Nucleophilic attack by 3-fluoroaniline or its derivatives to form the benzamide

Key Experimental Data:

Step Reagents & Conditions Yield References
1. Synthesis of 2,6-difluorobenzoyl chloride Thionyl chloride (SOCl₂), reflux 85-90%
2. Amidation with 3-fluoroaniline Room temperature, base (e.g., triethylamine or pyridine) 70-85% ,

Notes:

  • The reaction typically proceeds via acyl chloride intermediates, which are highly reactive toward amines.
  • The presence of fluorine substituents enhances electrophilicity, favoring amidation.

Preparation via Amidation of 2,6-Difluorobenzoic Acid

An alternative route involves direct amidation of 2,6-difluorobenzoic acid with 3-fluoroaniline, often employing coupling reagents.

Methodology:

  • Activation of 2,6-difluorobenzoic acid with coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) .
  • Use of catalysts like 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency.
  • Solvent choice: Dichloromethane (DCM) or Dimethylformamide (DMF) .

Experimental Data:

Parameter Conditions Yield Reference
Activation DCC, DMAP, DCM 75-85% ,
Amidation 3-fluoroaniline, room temperature 70-80% ,

Notes:

  • The activation step converts the acid into a more reactive intermediate, facilitating amidation.
  • The fluorine atoms on the aromatic ring influence the electronic properties, often requiring longer reaction times or elevated temperatures.

Fluorination Strategies for the Benzamide Core

In some cases, the fluorinated benzamide core is synthesized via fluorination of precursor compounds, such as benzoyl chlorides or phenyl derivatives.

Electrophilic or Nucleophilic Fluorination:

Representative Data:

Method Reagents & Conditions Yield Reference
Electrophilic fluorination Selectfluor, DCM, room temperature 60-75%
Nucleophilic fluorination KF, acetonitrile, elevated temperature 50-65%

Notes:

  • Fluorination at specific positions (2,6-) is often regioselective, influenced by the electronic nature of the aromatic ring.

Preparation of the 3-Fluorophenyl Amine Intermediate

The precursor 3-fluoroaniline can be synthesized via selective fluorination of aniline derivatives or purchased commercially. When synthesized in-house, typical methods include:

Key Data:

Method Reagents & Conditions Yield Reference
Fluorination of aniline Selectfluor, acetonitrile, room temperature 65-80%
Purchase Commercially available

Summary of the Most Reliable and Efficient Methods

Method Advantages Drawbacks Typical Yield References
Amidation of 2,6-difluorobenzoyl chloride with 3-fluoroaniline High reactivity, straightforward Requires acyl chloride synthesis 70-85% ,
Activation of 2,6-difluorobenzoic acid with DCC/DMAP Mild conditions, high yields Longer reaction times 75-85% ,
Fluorination of phenyl precursors Regioselectivity, versatile Reagent cost, control of regioselectivity 50-75%

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Chemical Applications

2,6-Difluoro-N-(3-fluorophenyl)benzamide as a Building Block: It serves as a fundamental building block in synthesizing more complex organic molecules. Its unique molecular structure makes it valuable in creating new compounds with specific properties.

Biological Applications

Enzyme Inhibition and Protein-Ligand Interactions: 2,6-Difluoro-N-(3-fluorophenyl)benzamide has demonstrated potential in biological research, particularly regarding enzyme inhibition and protein-ligand interactions. It can form stable complexes with biological macromolecules, enabling it to inhibit specific enzymes. This mechanism is crucial for developing potential therapeutic agents targeting various biochemical pathways.

Interaction with Molecular Targets: Research indicates that 2,6-Difluoro-N-(3-fluorophenyl)benzamide interacts with molecular targets such as enzymes or receptors. By binding to the active site of an enzyme, it can inhibit its activity, thereby affecting biochemical pathways, which is significant for potential therapeutic effects.

Use in Antimicrobial Research

Antimicrobial Agents: Derivatives of difluorobenzamide have exhibited enhanced activity against S. aureus, underscoring the importance of fluorination in improving antibacterial potency.

Anticancer Research

Anticancer Mechanisms: Research on cell lines has indicated that the compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Molecular Docking Studies

Binding to FtsZ Protein: Molecular docking simulations have shown that this compound binds effectively to the FtsZ protein, a critical target for antibacterial agents, suggesting its potential as an allosteric modulator.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Pyrazole-Based CRAC Channel Blockers

GSK5503A and GSK7975A are pyrazole-containing benzamide derivatives developed by GlaxoSmithKline. Both share the 2,6-difluorobenzamide core but differ in their N-substituents:

  • GSK5503A: Features a 2-phenoxybenzyl group, enhancing lipophilicity and membrane permeability. This compound shows selective CRAC channel blocking activity .
  • GSK7975A : Substituted with a 4-hydroxy-2-(trifluoromethyl)benzyl group, introducing hydrogen-bonding capability and electron-withdrawing effects. This modification improves target affinity and metabolic stability compared to GSK5503A .
Compound Substituent Molecular Weight Key Functional Property
2,6-Difluoro-N-(3-fluorophenyl)benzamide 3-fluorophenyl 251.2 g/mol Not reported
GSK5503A 2-phenoxybenzyl ~443.4 g/mol* CRAC channel blocker
GSK7975A 4-hydroxy-2-(trifluoromethyl)benzyl ~461.4 g/mol* Enhanced CRAC affinity vs. GSK5503A

*Calculated based on –3.

Fluorination Patterns and Electronic Effects

  • Ortho vs. Meta Fluorine Substitution: The compound 2,6-difluoro-N-(2-fluorophenyl)benzamide (CAS: 959048-94-3) differs only in the fluorine position on the phenyl ring (2- vs. 3-fluorophenyl).
  • Tri- vs. Di-Fluorinated Analogs : highlights the absence of tri-fluorinated benzamides (C6CONHC6 type), making the di-fluorinated 2,6-difluoro-N-(3-fluorophenyl)benzamide a unique scaffold. The meta-fluorine on the phenyl ring may optimize electronic effects without excessive hydrophobicity .

Pharmacologically Active Derivatives

  • PET Imaging Probes : The compound 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide incorporates a pyrazolopyridine moiety and a radiolabeled methoxy group. This structural complexity enables selective targeting of B-Raf(V600E) in cancers, a feature absent in simpler benzamides .
  • Pesticidal Benzamides : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) demonstrate the role of bulky substituents (e.g., trifluoromethyl) in pesticidal activity. The target compound’s fluorine atoms may reduce pesticidal efficacy due to decreased lipophilicity .

Substituent-Driven Physicochemical Properties

  • Oxygen-Containing Rings: Derivatives like 2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide (CAS: 2327178-74-3) incorporate oxetane rings, improving aqueous solubility and metabolic stability.
  • Alkyl Chain Modifications : 2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide (MW: 388.45 g/mol) includes a long alkyl chain, increasing lipophilicity (LogP: 6.48) and membrane penetration. This contrasts with the compact 3-fluorophenyl group in the target compound .

Key Research Findings

  • CRAC Channel Selectivity : Pyrazole-based analogs (GSK5503A/GSK7975A) demonstrate that bulky N-substituents are critical for channel blockade, suggesting the 3-fluorophenyl group in the target compound may lack sufficient bulk for similar activity .
  • Structural Uniqueness : The absence of tri-fluorinated analogs () positions 2,6-difluoro-N-(3-fluorophenyl)benzamide as a lead for further fluorination studies to optimize electronic and steric properties.

Q & A

Q. How do fluorination patterns influence metabolic resistance?

  • Methodology :
  • Microsomal Stability Assay : Incubate with human liver microsomes (HLM). Monitor parent compound depletion via UPLC.
  • Metabolite ID : Use HR-MS to identify oxidative defluorination or glucuronidation. Difluoro substitution reduces CYP3A4-mediated metabolism compared to monofluoro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.